Thieno[3,2-d]pyrimidine-4-thiol
Overview
Description
Thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique structural and electronic properties.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine-4-thiol derivatives have been found to target several key proteins and enzymes in the cell. They are known to inhibit protein kinases (PKs) , which play a crucial role in cell proliferation and differentiation . Mutations in PKs can lead to oncogenesis . This compound derivatives also target tubulin , a protein that is crucial for cell division .
Mode of Action
This compound derivatives interact with their targets to inhibit their function. For instance, they inhibit the activity of PKs , thereby disrupting cellular communication pathways that are essential for cancer progression . They also inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle, a structure that is essential for cell division .
Biochemical Pathways
The inhibition of PKs by this compound derivatives disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . The inhibition of tubulin polymerization disrupts the cell cycle, specifically the G2/M phase, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound has a molecular weight of 168238 , which suggests that it may have good bioavailability due to its small size
Result of Action
The inhibition of PKs and tubulin by this compound derivatives leads to a variety of cellular effects. These include the induction of G2/M phase arrest and apoptosis in cancer cells , as well as the inhibition of tumor cell migration and invasion .
Action Environment
The action of this compound derivatives can be influenced by various environmental factors. For instance, the compound’s photodynamic efficacy against cancer cells is independent of oxygenation , suggesting that it can be effective in both normoxic and hypoxic conditions
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidine-4-thiol, like other thienopyrimidines, can interact with various enzymes and proteins in biochemical reactions . For instance, some thienopyrimidine derivatives have been synthesized as inhibitors of protein kinases (PKs), which play key roles in several signal transduction pathways
Cellular Effects
Some thienopyrimidine derivatives have been shown to have antiproliferative activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some thienopyrimidine derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-4-thiol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate cyclization. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can be substituted with various functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Thieno[3,2-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-4-thiol can be compared with other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly . For example:
Thieno[2,3-d]pyrimidine: Known for its potent anticancer activity through the inhibition of dihydrofolate reductase.
Thieno[3,4-b]pyridine: Studied for its antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSZKHFTKDZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429364 | |
Record name | thieno[3,2-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16229-24-6 | |
Record name | thieno[3,2-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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